

Application of rac-4-Hydroxy Propranolol-d7 in drug metabolism research.

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Compound of Interest

Compound Name: *rac-4-Hydroxy Propranolol-d7*
Hydrochloride

Cat. No.: B602720

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Introduction

rac-4-Hydroxy Propranolol-d7 is the deuterium-labeled form of 4-hydroxypropranolol, the major active metabolite of the widely used beta-blocker, propranolol. Due to its structural similarity and mass difference from the unlabeled analyte, it serves as an ideal internal standard (IS) for quantitative bioanalytical assays. Its application is critical in drug metabolism and pharmacokinetic (DMPK) studies to ensure the accuracy and precision of analytical methods for determining the concentrations of propranolol and its metabolites in biological matrices.

Propranolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form 4-hydroxypropranolol.[1][2][3] This metabolite is pharmacologically active, exhibiting beta-blocking activity comparable to the parent drug.[4] Both propranolol and 4-hydroxypropranolol undergo further Phase II metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs).[5][6][7] Given the pharmacological activity of 4-hydroxypropranolol, its accurate quantification is essential for understanding the overall therapeutic effect and safety profile of propranolol.

These application notes provide a detailed protocol for the use of rac-4-Hydroxy Propranolol-d7 as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method for the simultaneous quantification of propranolol and 4-hydroxypropranolol in human plasma.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of an LC-MS/MS method using rac-4-Hydroxy Propranolol-d7 as an internal standard for the analysis of propranolol and 4-hydroxypropranolol in human plasma.[8][9]

Table 1: Linearity and Sensitivity of the Analytical Method

Analyte	Linear Range (ng/mL)	Lower Limit of Quantitation (LLOQ) (ng/mL)
Propranolol (free)	0.20 - 135.00	0.20
4-Hydroxypropranolol (free)	0.20 - 25.00	0.20
Propranolol (total)	1.00 - 500.00	1.00
4-Hydroxypropranolol (total)	1.00 - 360.00	1.00

Table 2: Precision and Accuracy of the Analytical Method

Analyte	Intra-day Precision (% RSD)	Inter-day Precision (% RSD)	Intra-day Accuracy (% of Nominal)	Inter-day Accuracy (% of Nominal)
Propranolol	< 11.3	< 11.3	< 11	< 11
4-Hydroxypropranolol	< 11.3	< 11.3	< 11	< 11

Table 3: Recovery and Stability

Analyte	Extraction Recovery (%)	Stability
Propranolol	> 96	Stable for 5 freeze-thaw cycles and 6.5 hours at room temperature.
4-Hydroxypropranolol	> 64	Stable for 5 freeze-thaw cycles and 6.5 hours at room temperature.

Experimental Protocols

Protocol 1: Simultaneous Quantification of Propranolol and 4-Hydroxypropranolol in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma using rac-4-Hydroxy Propranolol-d7 and Propranolol-d7 as internal standards.[\[8\]](#)

1. Materials and Reagents

- Propranolol hydrochloride (Reference Standard)
- rac-4-Hydroxypropranolol (Reference Standard)
- rac-4-Hydroxy Propranolol-d7 (Internal Standard)
- Propranolol-d7 (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (Ultrapure)

- Human plasma (blank, drug-free)
- Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of propranolol, 4-hydroxypropranolol, propranolol-d7, and rac-4-Hydroxy Propranolol-d7 in methanol.
- Working Standard Solutions: Prepare serial dilutions of the propranolol and 4-hydroxypropranolol stock solutions in a mixture of methanol and water (1:1, v/v) to create calibration curve standards.
- Internal Standard Working Solution: Prepare a solution containing a fixed concentration of propranolol-d7 and rac-4-Hydroxy Propranolol-d7 in the same diluent.
- Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

3. Sample Preparation (Solid Phase Extraction)

- To 300 μ L of plasma sample (calibration standard, QC, or unknown), add the internal standard working solution.
- Vortex mix the samples.
- Load the mixture onto a pre-conditioned SPE cartridge.
- Wash the cartridge with an appropriate washing solution (e.g., 2% formic acid in water).
- Elute the analytes with an appropriate elution solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions

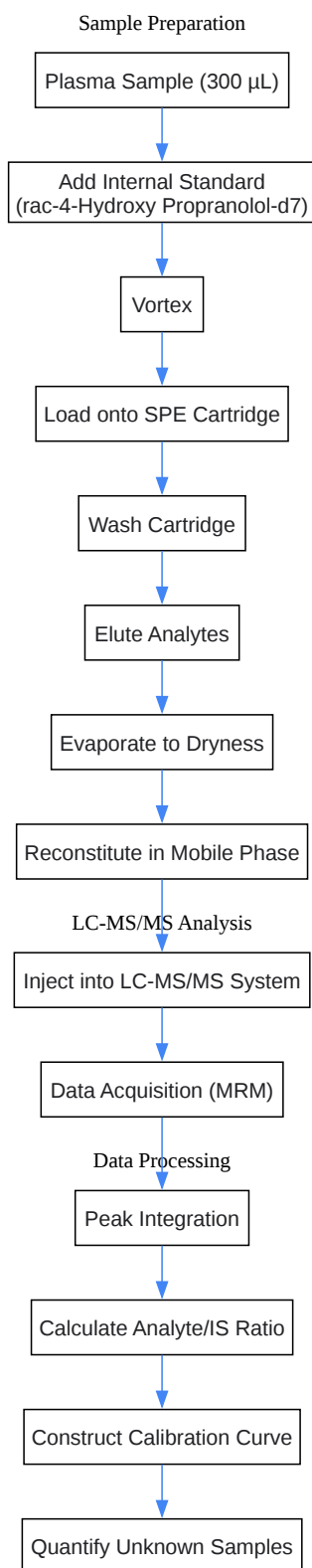
- Liquid Chromatography (LC)
 - Column: C18 reversed-phase column (e.g., 5 μ m particle size)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: Acetonitrile
 - Gradient: A suitable gradient to separate the analytes from endogenous interferences.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 10 μ L
 - Column Temperature: 40 $^{\circ}$ C
- Tandem Mass Spectrometry (MS/MS)
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Propranolol: Monitor the specific precursor to product ion transition.
 - 4-Hydroxypropranolol: Monitor the specific precursor to product ion transition.
 - Propranolol-d7: Monitor the specific precursor to product ion transition.
 - rac-4-Hydroxy Propranolol-d7: Monitor the specific precursor to product ion transition.
 - Instrument Settings: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

5. Data Analysis

- Integrate the peak areas of the analytes and internal standards.

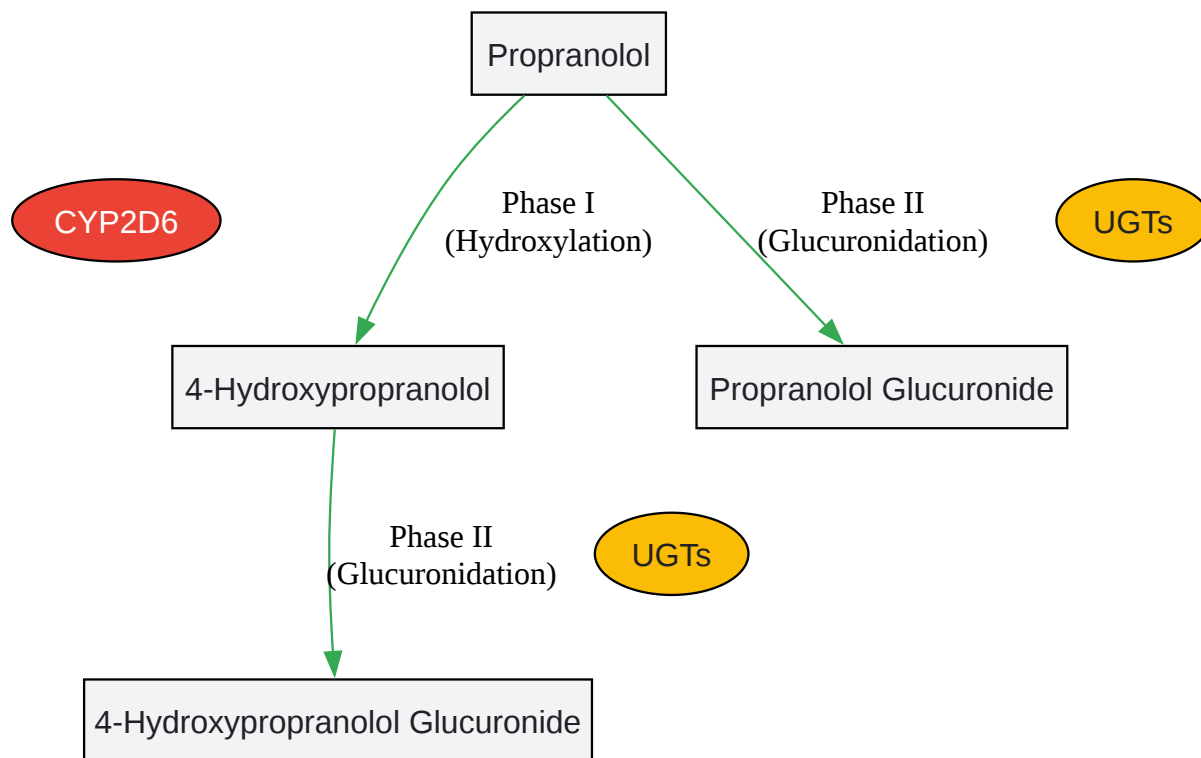
- Calculate the peak area ratio of each analyte to its corresponding internal standard.
- Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
- Determine the concentrations of the unknown samples from the calibration curve.

Visualizations



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Caption: Experimental workflow for the quantification of propranolol and 4-hydroxypropranolol.



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